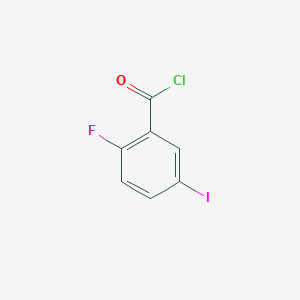

2-Fluoro-5-iodobenzoyl chloride

描述

Significance of Aryl Halides and Acyl Chlorides as Synthetic Building Blocks

Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are fundamental precursors in a multitude of synthetic transformations. googleapis.comgoogle.com Their utility stems from their ability to participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal for the formation of carbon-carbon bonds. google.com The nature of the halogen atom influences the reactivity, with iodides generally being the most reactive. nih.gov

Acyl chlorides, on the other hand, are highly reactive derivatives of carboxylic acids and are prized for their ability to readily undergo nucleophilic acyl substitution. nih.govgoogle.com This reactivity makes them excellent reagents for the synthesis of esters, amides, and other carbonyl-containing compounds. pearson.comgoogle.com The presence of the chlorine atom activates the carbonyl group, making it highly susceptible to attack by nucleophiles. google.com

Overview of Fluorine and Iodine in Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Due to its high electronegativity and small size, fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making it a crucial element in the design of pharmaceuticals and advanced materials. mdpi.comsigmaaldrich.com

Iodine, while also a halogen, offers a different set of synthetic advantages. Its larger size and lower electronegativity compared to other halogens make the carbon-iodine bond weaker and more susceptible to cleavage, rendering iodo-substituted compounds highly reactive in cross-coupling reactions. researchgate.netyoutube.com Molecular iodine itself is also a versatile reagent, acting as a mild Lewis acid and an oxidizing agent in various organic transformations. researchgate.netyoutube.comcymitquimica.com

Position of 2-Fluoro-5-iodobenzoyl chloride within the Halogenated Benzoyl Chloride Family

This compound occupies a unique position within the halogenated benzoyl chloride family due to its trifunctional nature. It possesses:

An acyl chloride group, providing a site for acylation reactions.

An iodine atom, serving as a versatile handle for cross-coupling reactions.

This distinct combination of reactive sites allows for a sequential and regioselective functionalization of the molecule, making it a highly sought-after intermediate in multistep synthetic strategies.

Structure

2D Structure

属性

IUPAC Name |

2-fluoro-5-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMYZMDITJKYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380810 | |

| Record name | 2-Fluoro-5-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186584-73-6 | |

| Record name | 2-Fluoro-5-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 2 Fluoro 5 Iodobenzoyl Chloride

Established Synthetic Routes to 2-Fluoro-5-iodobenzoyl chloride

The primary and most well-established method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 2-Fluoro-5-iodobenzoic acid. This transformation is a fundamental reaction in organic chemistry, and several standard chlorinating agents are employed for this purpose.

Precursor Compounds and Starting Materials

The key precursor for the synthesis of this compound is 2-Fluoro-5-iodobenzoic acid . This starting material is commercially available from various chemical suppliers. rsc.orgsigmaaldrich.com The synthesis of 2-Fluoro-5-iodobenzoic acid itself can be achieved through various synthetic pathways, often starting from simpler, commercially available aromatic compounds. One common approach involves the iodination of 2-fluorobenzoic acid.

The primary reagents used to convert the carboxylic acid to the acyl chloride are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) . researchgate.netchemicalbook.com These reagents are highly effective at replacing the hydroxyl group of the carboxylic acid with a chlorine atom.

| Compound Name | Role |

| 2-Fluoro-5-iodobenzoic acid | Starting Material |

| Thionyl chloride | Chlorinating Agent |

| Oxalyl chloride | Chlorinating Agent |

| Dimethylformamide (DMF) | Catalyst |

Reaction Conditions and Methodologies for Acyl Chloride Formation

The conversion of 2-Fluoro-5-iodobenzoic acid to this compound is typically carried out by reacting the carboxylic acid with an excess of a chlorinating agent.

Using Thionyl Chloride: The reaction with thionyl chloride is a widely used method for preparing acyl chlorides. chemicalbook.comnih.gov The reaction involves heating the carboxylic acid with thionyl chloride, often in an inert solvent like toluene (B28343) or dichloromethane (B109758), although the reaction can sometimes be performed neat. A catalytic amount of dimethylformamide (DMF) is frequently added to accelerate the reaction. nih.gov The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

A general procedure involves refluxing a mixture of 2-fluorobenzoic acid and thionyl chloride for several hours. researchgate.net After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude acyl chloride. researchgate.net

Using Oxalyl Chloride: Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions and the fact that its byproducts (CO, CO₂, and HCl) are all gaseous, simplifying purification. researchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. Similar to the thionyl chloride method, a catalytic amount of DMF is often used. researchgate.net A procedure for a related compound, 2-chloro-5-iodobenzoic acid, involves stirring the acid with a solution of oxalyl chloride in dichloromethane in the presence of DMF for several hours. researchgate.net The resulting homogenous reaction mixture is then typically worked up to isolate the acyl chloride. researchgate.net

Yield Optimization and Purity Assessment in Synthesis

Yield Optimization: To maximize the yield of this compound, several factors can be controlled. Using a slight excess of the chlorinating agent ensures the complete conversion of the starting carboxylic acid. The reaction temperature and time are also critical; insufficient heating or time can lead to incomplete reaction, while excessive heat can cause side reactions and decomposition of the product. The use of a catalyst like DMF can significantly improve the reaction rate and allow for milder conditions, which can in turn improve the yield by minimizing side products. nih.gov For instance, in the synthesis of related benzoyl chlorides, the slow, dropwise addition of the carboxylic acid to the chlorinating agent can help to control the reaction rate and prevent the formation of by-products.

Purity Assessment: The purity of the synthesized this compound is crucial for its use in subsequent reactions. Several analytical techniques are employed to assess its purity.

Chromatography: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identifying the product and quantifying its purity. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure, while the gas chromatogram can separate the desired product from any remaining starting material or byproducts. nih.gov Liquid chromatography can also be used for purity assessment of related compounds. chemguide.co.uk

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. nih.gov ¹⁹F NMR is particularly useful for fluorine-containing compounds like this one, providing a distinct signal for the fluorine atom. sigmaaldrich.com Infrared (IR) spectroscopy can confirm the presence of the characteristic carbonyl (C=O) stretch of the acyl chloride, which typically appears at a higher frequency than the carbonyl stretch of the corresponding carboxylic acid.

Commercial suppliers of this compound typically report a purity of 97% or higher. acs.orgresearchgate.netacs.org

| Property | Value | Reference |

| CAS Number | 186584-73-6 | acs.orgresearchgate.netacs.org |

| Molecular Weight | 284.45 g/mol | acs.orgresearchgate.netacs.org |

| Melting Point | 30-34 °C | acs.orgresearchgate.netacs.org |

| Purity (Assay) | ≥97% | acs.orgresearchgate.netacs.org |

Advanced Synthetic Methodologies for Related Benzoyl Chlorides

While the traditional methods described above are robust and widely used, research into more advanced and efficient synthetic routes is ongoing. Catalytic approaches, in particular, offer potential advantages in terms of milder reaction conditions, higher selectivity, and improved sustainability.

Catalytic Approaches in Benzoyl Chloride Synthesis

Palladium-Catalyzed Processes: Palladium catalysts are well-known for their versatility in a wide range of cross-coupling and carbonylation reactions. rsc.orgchemguide.co.uk In the context of benzoyl chloride synthesis, palladium-catalyzed carbonylation of aryl halides presents a powerful alternative to traditional methods. This approach involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst to form the corresponding acylpalladium intermediate, which can then be converted to the benzoyl chloride. While direct application to this compound synthesis from a di-halogenated precursor is complex due to potential competing reactions at the iodo- and fluoro- positions, the principles of palladium-catalyzed carbonylation are a key area of modern synthetic chemistry. researchgate.net For instance, palladium-catalyzed carbonylative synthesis has been successfully applied to produce a variety of functionalized heterocyclic compounds. organic-chemistry.org

Iron-Catalyzed Processes: Iron catalysts are gaining increasing attention as a more sustainable and cost-effective alternative to precious metal catalysts like palladium. khanacademy.orgkhanacademy.org Iron(II) chloride (FeCl₂) has been shown to catalyze the acylation of functionalized arylzinc halides with various acid chlorides to produce ketones. khanacademy.orgkhanacademy.org While this is a derivatization of a benzoyl chloride rather than its synthesis, it highlights the potential of iron catalysis in reactions involving acyl chlorides. Furthermore, iron(III) chloride (FeCl₃) is a known catalyst for the synthesis of benzoyl chloride from benzotrichloride (B165768) and benzoic acid. nih.gov Iron-catalyzed Friedel-Crafts acylation reactions are also well-established. chemguide.co.uk

Aluminum-Catalyzed Processes: Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst used in Friedel-Crafts acylation reactions. acs.org This reaction involves the acylation of an aromatic ring with an acyl chloride. acs.org The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with aluminum chloride. khanacademy.org While this is a reaction that uses a benzoyl chloride, the underlying principles of activating a carbonyl compound with a Lewis acid are relevant to synthetic strategies. For example, a Friedel-Crafts type reaction could potentially be envisioned starting from a polysubstituted benzene (B151609) and an appropriate acylating agent to construct the benzoyl chloride skeleton, although this is not a standard route for this specific compound.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. fluorochem.co.uknih.gov This methodology can be particularly advantageous in the synthesis of acyl chlorides and their derivatives by enhancing reaction rates and yields under milder conditions. fluorochem.co.uk

In the context of synthesizing this compound or its derivatives, a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion (like a phenoxide or other nucleophile) from an aqueous phase into an organic phase containing the benzoyl chloride. fluorochem.co.ukyoutube.com This process circumvents the need for expensive, anhydrous solvents that can dissolve all reactants, making it a more efficient and scalable approach. nih.gov For instance, the O-benzoylation of naphthols with benzoyl chloride has been successfully achieved using a tetra-butyl ammonium chloride catalyst in a two-phase system, a reaction analogous to the esterification of this compound. youtube.com This demonstrates the applicability of PTC in promoting nucleophilic substitution at the acyl carbon of benzoyl chlorides.

Table 1: Common Phase Transfer Catalysts

| Catalyst Type | Example Catalyst |

|---|---|

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride |

| Quaternary Ammonium Salt | Methyltricaprylammonium chloride |

| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium bromide |

This table presents examples of catalysts used in phase transfer catalysis to facilitate reactions between immiscible phases. fluorochem.co.uk

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. rsc.org When applied to the synthesis of this compound, several principles can be employed to create more environmentally benign routes.

A key principle is the use of catalytic reagents over stoichiometric ones. The traditional conversion of carboxylic acids to acyl chlorides often uses stoichiometric amounts of reagents like thionyl chloride, which generates sulfur dioxide and hydrogen chloride as byproducts. Catalytic methods, where a substance can facilitate the reaction in small amounts without being consumed, are preferable.

Furthermore, the principles of atom economy and waste reduction are central. researchgate.net Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a primary goal. Utilizing PTC, as mentioned previously, aligns with green chemistry principles by often allowing the use of water as a solvent, thereby reducing the reliance on volatile organic compounds (VOCs). fluorochem.co.uknih.gov The ideal synthesis would involve high-yield, catalytic steps with minimal byproduct formation, starting from readily available and less hazardous materials.

Derivatization Reactions of this compound

The reactivity of this compound is dominated by the acyl chloride moiety and the carbon-iodine bond, making it a versatile precursor for a wide range of derivatives. sigmaaldrich.com

Amide Formation with Various Amines

The reaction of this compound with primary or secondary amines is a robust and straightforward method for the synthesis of the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. Typically, the reaction is carried out in the presence of a base (like pyridine (B92270) or triethylamine) or an excess of the amine nucleophile to neutralize the hydrogen chloride byproduct. masterorganicchemistry.com This class of reaction is fundamental in medicinal chemistry for synthesizing biologically active molecules. sigmaaldrich.com

Table 2: Illustrative Amide Formation Reactions

| Amine | Product |

|---|---|

| Aniline | N-phenyl-2-fluoro-5-iodobenzamide |

| Diethylamine | N,N-diethyl-2-fluoro-5-iodobenzamide |

| Piperidine | (2-Fluoro-5-iodophenyl)(piperdin-1-yl)methanone |

This table shows representative amides that can be synthesized from this compound and various amines.

Esterification Reactions

Similar to amide formation, this compound readily reacts with alcohols to form esters. This esterification also occurs through a nucleophilic acyl substitution pathway, where the alcohol is the nucleophile. byjus.com The reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. chemguide.co.uk The vigor of the reaction between an acyl chloride and an alcohol often means it can proceed at room temperature without the need for heating. byjus.com This method is highly efficient for creating a wide variety of ester derivatives.

Table 3: Illustrative Esterification Reactions

| Alcohol | Product |

|---|---|

| Methanol | Methyl 2-fluoro-5-iodobenzoate |

| Ethanol | Ethyl 2-fluoro-5-iodobenzoate |

| Isopropanol | Isopropyl 2-fluoro-5-iodobenzoate |

This table provides examples of esters that can be synthesized from the reaction of this compound with different alcohols.

Nucleophilic Substitution Reactions involving the Acyl Chloride Moiety

The acyl chloride group is the most reactive site on the this compound molecule for nucleophilic attack. The general mechanism for these reactions is a two-step addition-elimination process. A nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the chloride ion, which is an excellent leaving group, resulting in the net substitution product. chemguide.co.uk This fundamental reactivity allows for the synthesis of not only amides and esters but also other carboxylic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in a variety of these transformations, including Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. sigmaaldrich.com

In these reactions, a palladium(0) catalyst undergoes oxidative addition into the carbon-iodine bond. The resulting arylpalladium(II) intermediate then reacts with the coupling partner in a series of steps (transmetalation and reductive elimination) to form a new carbon-carbon bond at the 5-position of the benzoyl ring. While the C-F bond is generally less reactive, its activation can also be achieved under specific palladium catalysis conditions. researchgate.netrsc.orgmdpi.com

A critical consideration is the stability of the highly reactive acyl chloride group under the conditions required for cross-coupling. It is often a more viable strategy to perform the palladium-catalyzed reaction on the more stable 2-fluoro-5-iodobenzoic acid or its corresponding ester, and then convert the resulting coupled product into the acyl chloride in a subsequent step.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product Structure (after hydrolysis) |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-fluorobenzoic acid |

| Heck | Styrene | 2-Fluoro-5-styrylbenzoic acid |

This table outlines potential products from common palladium-catalyzed cross-coupling reactions using the 2-fluoro-5-iodo aromatic core. The products are shown as the corresponding benzoic acid for stability.

Friedel-Crafts Reactions

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a set of reactions used to attach substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgbyjus.com The two main types are Friedel-Crafts alkylation and Friedel-Crafts acylation. wikipedia.org

In the context of this compound, the acyl chloride group is the reactive center for Friedel-Crafts acylation. This reaction involves treating an aromatic compound with the acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the aromatic ring, leading to the formation of a ketone.

An important consideration in Friedel-Crafts reactions is the potential for unexpected ring-opening. For instance, the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with arenes can lead to rearranged ring-opened products instead of the expected aryl 2,2-difluorocyclopropyl ketones. nih.gov

Table 5: Key Features of Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product Type | Reference |

| Aromatic Ring | Acyl Halide | Lewis Acid (e.g., AlCl3) | Acylium Ion (RCO+) | Ketone | byjus.com |

| Benzene | Acid Chloride | AlCl3 | Acylium Ion | Ketone | byjus.com |

| Aromatic Ring | Acid Anhydride | AlCl3 | Acylium Ion | Ketone | byjus.com |

Ring-Closure and Cyclization Reactions

This compound can serve as a precursor for molecules that undergo ring-closure or cyclization reactions. These reactions are crucial for the synthesis of various heterocyclic and polycyclic compounds.

Hypervalent iodine reagents are often employed in oxidative cyclization reactions to synthesize spirocyclic scaffolds. beilstein-journals.org For example, PIDA (phenyliodine diacetate) can mediate the spirocyclization of N-protected tyrosine to a spirolactone. beilstein-journals.org While not a direct reaction of this compound itself, derivatives of this compound can be designed to undergo such cyclizations.

Another example is the "cyclization first and fluorination later" mechanism observed in the difluoroiodotoluene-promoted fluorocyclization of unsaturated carboxylic acids. frontiersin.org In this process, the unsaturated carboxylic acid undergoes a 5-exo-trig cyclization, followed by fluorination to yield a five-membered ring lactone product. frontiersin.org

Intramolecular Friedel-Crafts reactions are also a valuable tool for forming cyclic compounds, particularly 5-, 6-, and 7-membered rings. masterorganicchemistry.com

Spectroscopic Characterization in Research and Analysis

Infrared (IR) Spectroscopy for Carbonyl and Halogen Signatures

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 2-Fluoro-5-iodobenzoyl chloride. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the acyl chloride. This stretching vibration typically appears in the range of 1740-1690 cm⁻¹, a region characteristic of acid halides. ucla.edu The presence of the electron-withdrawing fluorine and iodine atoms on the benzene (B151609) ring can slightly shift this frequency.

The carbon-fluorine (C-F) and carbon-iodine (C-I) bonds also exhibit characteristic stretching vibrations. The C-F stretch is typically found in the 1250-1020 cm⁻¹ region, while the C-I stretch appears at lower wavenumbers, usually below 600 cm⁻¹. Additionally, the aromatic C-H stretching vibrations are expected to be observed around 3030 cm⁻¹, and the aromatic C=C bending vibrations in the 1700-1500 cm⁻¹ range. ucla.edu For comparison, the IR spectrum of the related compound 4-iodobenzoyl chloride shows distinct peaks that help in assigning the vibrations of the title compound. chemicalbook.com The analysis of similar halogenated aromatic compounds, such as 5-chlorosalicylaldehyde, further aids in the interpretation of the spectral data, particularly in identifying the carbon-halogen stretching modes. nih.gov

Table 1: Characteristic IR Absorption Ranges for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Carbonyl (C=O) Stretch | 1740 - 1690 | Strong absorption, characteristic of acyl chlorides. |

| Aromatic C-H Stretch | ~3030 | Variable intensity. |

| Aromatic C=C Bending | 1700 - 1500 | Medium intensity peaks. |

| Carbon-Fluorine (C-F) Stretch | 1250 - 1020 | Strong to medium absorption. |

| Carbon-Iodine (C-I) Stretch | < 600 | Weak to medium absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and this compound is no exception. ¹H, ¹³C, and ¹⁹F NMR each provide complementary information.

¹H NMR: The proton NMR spectrum of this compound will show signals for the three aromatic protons. Due to the substitution pattern, these protons will appear as complex multiplets. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and acyl chloride groups. For a similar compound, 2-iodobenzaldehyde, the aromatic protons appear in the range of 7.2 to 7.9 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. compoundchem.com The carbonyl carbon of the acyl chloride is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons will appear between approximately 110 and 150 ppm. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF), and the carbon attached to the iodine will have its chemical shift influenced by the heavy atom effect. The spectrum of the related 2-fluorobenzoyl chloride shows aromatic carbon signals in a similar region. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound will exhibit a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For comparison, the ¹⁹F chemical shift of monofluorobenzene is approximately -113 ppm relative to CFCl₃. colorado.edu The presence of the iodine and acyl chloride groups will influence this chemical shift. Studies on other fluorinated aromatic compounds demonstrate the sensitivity of ¹⁹F chemical shifts to the nature and position of other substituents. researchgate.netnih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | Multiplets | Three distinct signals for the aromatic protons. |

| ¹³C | 160 - 180 (C=O), 110 - 150 (Aromatic C) | Singlets and Doublets | Carbonyl carbon will be a singlet. Carbon attached to fluorine will be a doublet due to C-F coupling. |

| ¹⁹F | -100 to -120 | Multiplet | Chemical shift is relative to a standard like CFCl₃. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 284.45 g/mol . sigmaaldrich.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 284. The presence of chlorine will result in an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron impact ionization would likely proceed through several key pathways. A common fragmentation for acyl chlorides is the loss of the chlorine atom, leading to the formation of an acylium ion. miamioh.edu Another likely fragmentation is the loss of the entire acyl chloride group. The fragmentation of related fluorinated and iodinated compounds, such as 5-fluorouridine, provides insight into the expected cleavage patterns. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions of the benzene ring. The presence of the carbonyl group and the halogen substituents will influence the wavelength and intensity of these absorptions.

While UV-Vis spectroscopy is often less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis. thermofisher.com By creating a calibration curve using standards of known concentration, the concentration of this compound in a solution can be determined. The absorption spectrum of nitryl chloride (ClNO₂) has been studied, and while it is a different molecule, the principles of UV-Vis absorption for halogen-containing compounds are relevant. researchgate.net

Applications in Medicinal Chemistry Research

Role as a Precursor for Biologically Active Molecules

2-Fluoro-5-iodobenzoyl chloride is a key reactant in the preparation of various biologically and pharmacologically active molecules. sigmaaldrich.comchemicalbook.com Its utility as a precursor stems from the reactivity of the benzoyl chloride group, which readily participates in reactions to form more complex structures. The presence of the fluorine and iodine atoms on the benzene (B151609) ring provides opportunities for further functionalization, enabling the synthesis of a diverse range of compounds with potential therapeutic applications.

Synthesis of Novel Benzophenone (B1666685) Derivatives with Therapeutic Potential

The synthesis of novel benzophenone derivatives is an area where this compound demonstrates significant utility. Benzophenones are a class of compounds with a well-established presence in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov

Through Friedel-Crafts acylation reactions, this compound can be used to introduce the 2-fluoro-5-iodobenzoyl moiety onto various aromatic substrates, leading to the formation of new benzophenone structures. mdpi.com These derivatives can be further modified to enhance their therapeutic properties. For instance, the introduction of a thiazole (B1198619) nucleus has been explored to create benzophenone derivatives with anti-inflammatory activity. mdpi.comnih.gov Research has shown that the presence of a fluoro group on the benzophenone structure can contribute to potent inhibitory effects against certain biological targets. nih.gov

Table 1: Examples of Benzophenone Derivatives and their Therapeutic Focus

| Derivative Class | Therapeutic Target/Focus | Synthesis Strategy |

| Benzophenone-thiazole hybrids | Anti-inflammatory (COX isoenzyme inhibition) | Condensation of benzophenone acid analogues with 2-aminothiazole (B372263) derivatives. nih.govmdpi.comnih.gov |

| Methoxy-substituted benzophenones | Cytotoxic and antiproliferative effects | Friedel-Crafts acylation followed by further modifications. nih.gov |

| Benzoylpyridine and benzophenone derivatives | p38α inhibitors for rheumatoid arthritis | Cross-coupling reactions followed by oxidation and amination. nih.gov |

Development of Antineoplastic Agents and their Precursors (e.g., Fluorouracil Derivatives)

The development of new anticancer drugs is a critical area of research, and this compound can play a role in the synthesis of precursors for antineoplastic agents. A prominent example is the connection to fluorouracil (5-FU) and its derivatives. 5-FU is a widely used antimetabolite in cancer chemotherapy. nih.govppublishing.org

The fluorine atom is a key feature in many successful anticancer drugs, enhancing their efficacy. nih.govu-tokyo.ac.jp The synthesis of novel derivatives of 5-FU aims to improve its therapeutic index by reducing toxicity and enhancing tumor selectivity. nih.govppublishing.org While direct synthesis of 5-FU derivatives from this compound is not the primary route, the methodologies used to create fluorinated compounds are relevant. The synthesis of fluorinated precursors is a key step in developing new antineoplastic agents. nih.gov

Intermediate in the Synthesis of Heterocyclic Compounds with Pharmacological Activity

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of drugs. This compound serves as a valuable intermediate in the synthesis of various pharmacologically active heterocyclic systems.

The reactivity of the acid chloride allows for its incorporation into different ring systems. For example, it can be used to create benzophenone derivatives that are then cyclized to form heterocyclic structures like thiazoles. mdpi.comnih.gov These heterocyclic compounds often exhibit a range of biological activities, making them attractive targets for drug discovery programs. The fluorine and iodine atoms on the phenyl ring of the original precursor can influence the electronic properties and biological activity of the final heterocyclic molecule.

Contribution to the Synthesis of Fluoro-nucleos(t)ide Analogues and Related Drug Candidates

Fluorinated nucleoside and nucleotide analogues are a significant class of antiviral and anticancer agents. nih.govnih.gov The introduction of a fluorine atom into the sugar or base moiety of a nucleoside can dramatically alter its biological properties, often leading to enhanced metabolic stability and therapeutic efficacy. nih.goviu.edu

While this compound is not directly incorporated into the final nucleoside structure, the principles of organofluorine chemistry it represents are central to the synthesis of these complex molecules. The development of synthetic methodologies for creating fluorinated building blocks is crucial for accessing novel fluoro-nucleoside analogues. nih.gov The knowledge gained from handling and reacting compounds like this compound contributes to the broader field of synthesizing these important drug candidates.

Table 2: Notable Fluoro-nucleoside Analogues

| Analogue | Therapeutic Use | Key Structural Feature |

| 5-Fluorouracil (5-FU) | Anticancer | Fluorine at the 5-position of the uracil (B121893) base. nih.govnih.gov |

| Clevudine (L-FMAU) | Anti-HBV | 2′-fluoro substitution on the arabinofuranosyl ring. nih.gov |

| Emtricitabine (FTC) | Anti-HIV | 5-fluoro analogue of lamivudine. nih.gov |

| ALS-8112 | Anti-RSV (investigational) | 4′-chloromethyl-2′-deoxy-2′-fluorocytidine analogue. nih.gov |

Exploration in Rational Drug Design and Development of Bioisosteres

Rational drug design often involves the concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic properties. nih.govu-tokyo.ac.jp The fluorine atom is a classic example of a bioisostere for a hydrogen atom. u-tokyo.ac.jpu-tokyo.ac.jp

The presence of fluorine in this compound makes it a relevant starting material for creating molecules that employ this bioisosteric replacement strategy. The substitution of hydrogen with fluorine can lead to significant changes in a molecule's properties, including:

Increased metabolic stability: The strong carbon-fluorine bond is resistant to metabolic cleavage. researchgate.net

Modulation of physicochemical properties: Fluorine can alter a molecule's pKa, lipophilicity, and conformation. nih.govnih.gov

Enhanced binding affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets. researchgate.net

The use of fluorine-containing building blocks like this compound allows medicinal chemists to systematically explore the effects of fluorine substitution in a rational and targeted manner, ultimately leading to the design of more effective and safer drugs. researchgate.netnih.gov

Utilization in the Synthesis of Functional Materials Precursors

Research, primarily documented in patent literature, indicates the role of this compound as a reactant in creating precursors for advanced functional materials. It is cited as a potential component in the synthesis of materials for charge-transporting thin film-forming varnishes. googleapis.com These varnishes are crucial in the fabrication of organic electroluminescent (OEL) devices. googleapis.com The compound is also identified in the context of preparing oligoaniline derivatives, which are the building blocks for electroactive polymers. google.com

The synthesis of these precursors leverages the reactivity of the benzoyl chloride group. For instance, in a general synthetic scheme, this compound can be reacted with other organic molecules to form larger, more complex structures. A patent publication outlines a procedure where this compound is reacted with a suspension of an acid in thionyl chloride (SOCl₂), followed by purification, to yield a functionalized intermediate. googleapis.com This intermediate can then be used in subsequent steps to build the final functional material.

Another patent details a reaction where this compound is added to a solution containing triethylamine. google.com This type of reaction is characteristic of the formation of amide or ester linkages, which are common in the backbone of many functional polymers.

Role in Polymer Chemistry and Advanced Materials

In the realm of polymer chemistry, this compound is envisioned as a monomer or a modifying agent for creating polymers with specific functionalities. Its incorporation into a polymer chain can introduce both fluorine and iodine atoms, which can significantly alter the material's properties. Fluorine substitution is a well-known strategy for enhancing thermal stability, chemical resistance, and for tuning the electronic properties of organic materials. google.com The iodine atom, being a large and polarizable halogen, can also influence the intermolecular interactions and provide a reactive site for further post-polymerization modifications, such as cross-linking or the introduction of other functional groups.

The application of such polymers is particularly relevant in the field of organic electronics. A European patent discloses that a varnish for forming a charge-transporting thin film, which is a key component of an organic electroluminescent device, can be synthesized using derivatives that may include this compound. googleapis.com The resulting charge-transporting polymers are designed to efficiently move charge carriers (holes or electrons) within the device, which is essential for its light-emitting function. googleapis.com

Furthermore, a Chinese patent suggests the use of this compound in the synthesis of oligoaniline derivatives, which are known for their electroactive properties and can be used in applications such as dielectric materials. google.com

While detailed performance data from extensive academic studies on polymers specifically derived from this compound is limited in publicly accessible literature, the patent landscape points towards its potential in creating next-generation materials for electronic applications.

Conclusion

2-Fluoro-5-iodobenzoyl chloride stands out as a highly valuable and versatile building block in organic synthesis. Its unique combination of an acyl chloride, a fluorine atom, and an iodine atom provides chemists with a powerful tool for the construction of complex molecules with a high degree of control and efficiency. The ability to perform selective reactions at each of its functional groups opens up a wide range of synthetic possibilities. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of strategically functionalized building blocks like this compound in driving innovation in chemical research is undeniable.

Theoretical and Computational Studies

Ab initio Calculations of Heterolytic Bond Dissociation Energies

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in determining the bond dissociation energies (BDEs) of molecules. For 2-Fluoro-5-iodobenzoyl chloride, a key parameter of interest is the heterolytic bond dissociation energy of the carbon-chlorine (C-Cl) bond in the acyl chloride group. This value represents the energy required to break the bond, forming a benzoyl cation and a chloride anion, and is a critical indicator of the compound's reactivity towards nucleophilic substitution.

The heterolytic cleavage of the C-Cl bond is a fundamental step in many reactions involving acyl chlorides. acs.org A lower heterolytic BDE suggests a greater susceptibility to nucleophilic attack and a higher reaction rate. The energy required for this process is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. In the case of this compound, the fluorine and iodine atoms exert both inductive and resonance effects that modulate the stability of the resulting acyl cation.

Table 1: Illustrative Ab initio Calculated Heterolytic Bond Dissociation Energies (BDE) for Related Benzoyl Chlorides in the Gas Phase

| Compound | Substituents | Calculated Heterolytic C-Cl BDE (kcal/mol) |

| Benzoyl chloride | None | 155 |

| 4-Fluorobenzoyl chloride | 4-F | 158 |

| 4-Chlorobenzoyl chloride | 4-Cl | 157 |

| 4-Iodobenzoyl chloride | 4-I | 156 |

| This compound | 2-F, 5-I | ~157-160 (Estimated) |

Note: The values for the substituted benzoyl chlorides are representative and intended for comparative purposes. The value for this compound is an educated estimate based on these trends.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing valuable information about transition states and reaction energy profiles. For this compound, DFT calculations can elucidate the step-by-step pathway of its reactions, such as nucleophilic acyl substitution. libretexts.org

The reaction of this compound with a nucleophile (Nu) is expected to proceed through a tetrahedral intermediate. libretexts.org DFT studies can model the geometry and energy of this intermediate and the transition states leading to its formation and breakdown. rsc.orgrsc.org These calculations can help predict whether the reaction follows a concerted or a stepwise mechanism and can identify the rate-determining step. rsc.org

For instance, in a reaction with an amine, DFT could model the initial nucleophilic attack of the nitrogen atom on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride ion to form the corresponding amide. rsc.org The presence of the fluorine and iodine substituents would be explicitly included in the calculation to account for their electronic and steric influences on the reaction pathway. nih.govmdpi.com

Table 2: Illustrative DFT-Calculated Energy Barriers for the Reaction of Substituted Benzoyl Chlorides with Aniline

| Benzoyl Chloride Derivative | Substituent(s) | Activation Energy (kcal/mol) |

| Benzoyl chloride | None | 12.5 |

| ortho-Chlorobenzoyl chloride | 2-Cl | 11.8 |

| para-Chlorobenzoyl chloride | 4-Cl | 12.9 |

| This compound | 2-F, 5-I | ~11.5-12.0 (Estimated) |

Note: The data presented are illustrative and based on trends observed for related reactions. rsc.org The value for this compound is an estimate.

Computational Chemistry Data for Structural and Reactivity Predictions

Computational chemistry offers a suite of tools to predict the structural and reactivity parameters of this compound. Geometric parameters such as bond lengths, bond angles, and dihedral angles can be accurately calculated. These structural details are fundamental to understanding the molecule's steric hindrance and how it might interact with other molecules.

Reactivity descriptors, derived from computational calculations, can also provide predictive insights. For example, the calculation of the electrostatic potential map can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is expected to be highly electrophilic, a feature that can be quantified through computational analysis.

Furthermore, frontier molecular orbital (FMO) theory can be applied. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. A lower LUMO energy for this compound would indicate a greater susceptibility to nucleophilic attack.

Table 3: Predicted Structural and Electronic Properties of this compound from Computational Chemistry

| Property | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.09 Å |

| Dipole Moment | ~3.5 D |

| LUMO Energy | ~ -1.5 eV |

Note: These values are typical predictions from DFT calculations and serve as illustrative examples.

Solvation and Solvent Effects on Reaction Kinetics

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, particularly those incorporating a polarized continuum model (PCM), can be used to study solvation and solvent effects on the reaction kinetics of this compound. nih.gov

For reactions involving polar or charged intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution, polar solvents can offer significant stabilization, thereby lowering the activation energy and accelerating the reaction. sciencemadness.org The hydrolysis of acyl chlorides, for example, is known to be highly dependent on the polarity of the solvent. acs.org

Computational studies can simulate the reaction in different solvent environments (e.g., a non-polar solvent like hexane (B92381) versus a polar aprotic solvent like dimethylformamide or a polar protic solvent like water) to predict how the reaction rate will change. These models account for the dielectric constant of the solvent and its ability to form specific interactions, such as hydrogen bonds, with the reactants and transition states.

Table 4: Illustrative Relative Reaction Rates for the Solvolysis of an Acyl Chloride in Different Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 10 |

| Acetone | 21 | 1,000 |

| Dimethylformamide (DMF) | 37 | 10,000 |

| Water | 80 | 100,000 |

Note: This table provides a general illustration of the trend of increasing reaction rate with solvent polarity for a typical S_N1-like solvolysis of an acyl chloride.

Future Research Directions and Emerging Applications

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy. primescholars.comibchem.comacs.org An ideal chemical process incorporates all atoms from the starting materials into the final product, minimizing waste. primescholars.com Future research will likely focus on developing more sustainable and atom-economical routes to 2-Fluoro-5-iodobenzoyl chloride and its precursors.

Current synthetic methods for halogenated benzoic acids, the precursors to benzoyl chlorides, often involve multi-step processes that can generate significant waste. acs.org For instance, traditional syntheses may have low atom economies, with a considerable portion of the reactants not being incorporated into the final product. rsc.org

Future research in this area will likely focus on:

Catalytic C-H Activation/Halogenation: Direct and selective halogenation of C-H bonds on an aromatic ring using catalytic methods would represent a significant advancement in atom economy. Research into iridium-catalyzed ortho-iodination of benzoic acids, for example, points towards milder and more efficient processes that avoid stoichiometric and often hazardous reagents. acs.org

Improved Iodination and Chlorination Processes: The synthesis of 2-halogen-5-iodobenzoic acid can be achieved through a one-step iodo treatment of o-halogen benzoic acids. acs.org Further optimization of these processes to reduce solvent usage, improve yields, and utilize more environmentally benign reagents is a key area for future work.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially increase the efficiency and sustainability of the synthesis of this compound.

A comparison of the atom economy for different types of chemical reactions is presented in the table below, highlighting the advantages of catalytic and addition reactions which are central to green chemistry.

| Reaction Type | General Equation | Atom Economy |

| Addition | A + B → C | 100% |

| Substitution | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

| Rearrangement | A → B | 100% |

Exploration of Novel Catalytic Systems for Derivatization

The acyl chloride functional group of this compound is a gateway to a multitude of derivatives, primarily through reactions with nucleophiles to form amides, esters, and ketones. The development of novel catalytic systems for these transformations is a vibrant area of research.

The formation of amide bonds, for instance, is one of the most frequently performed reactions in medicinal chemistry. researchgate.net Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. researchgate.net Catalytic direct amidation reactions are therefore highly desirable. acs.org

Emerging research directions include:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For example, boronic acid-based catalysts have shown promise in promoting amidation reactions under mild conditions. researchgate.net

Transition Metal Catalysis: The development of catalysts based on metals like iridium, palladium, and nickel for the derivatization of benzoyl chlorides is an active area of investigation. rsc.orgacs.orggoogle.com These catalysts can enable novel transformations and improve the efficiency and selectivity of existing ones. For example, palladium-catalyzed carbonylative intramolecular cyclization of 2-halo benzylamines is a powerful method for preparing isoindolinones. rsc.org

Photoredox Catalysis: The use of light to drive chemical reactions offers a green and powerful tool for synthesis. Photoredox catalysis could be employed for the derivatization of this compound under mild conditions. acs.org

The table below lists some of the catalytic systems being explored for the derivatization of carboxylic acid derivatives.

| Catalyst Type | Metal/Element | Application |

| Boronic Acid Catalysts | Boron | Amidation |

| Iridium Catalysts | Iridium | Iodination, Carbonylative Coupling |

| Palladium Catalysts | Palladium | Cross-coupling, Carbonylation |

| Nickel Catalysts | Nickel | Carbonylative Coupling |

Advanced Applications in Targeted Drug Delivery Systems

The unique combination of fluorine and iodine atoms in this compound makes its derivatives interesting candidates for applications in targeted drug delivery and molecular imaging.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging: Fluorine-18 is a widely used radionuclide in PET imaging due to its favorable decay characteristics. nih.gov Similarly, radioactive isotopes of iodine (e.g., Iodine-123, Iodine-125, Iodine-131) are used in SPECT and radiotherapy. Derivatives of this compound could be synthesized with ¹⁸F or a radioisotope of iodine, allowing them to be used as imaging agents to visualize biological processes or the distribution of a drug in the body. acs.orgradiologykey.com The synthesis of [¹⁸F]fluoroalkyl agents is a key method for producing PET ligands. nih.gov

¹⁹F Magnetic Resonance Imaging (MRI): As the fluorine nucleus is virtually absent in biological tissues, ¹⁹F MRI offers a background-free imaging modality. researchgate.net Molecules containing fluorine, such as derivatives of this compound, could be developed as contrast agents for ¹⁹F MRI to track the delivery of drugs or to image specific biological targets. researchgate.net

Theranostics: The presence of both a fluorine atom (for imaging) and an iodine atom (which can be a therapeutic radioisotope) in the same molecule opens up the possibility of developing "theranostic" agents. These are compounds that combine therapeutic and diagnostic capabilities, allowing for simultaneous treatment and monitoring of a disease.

The following table summarizes the properties of some relevant isotopes for medical imaging.

| Isotope | Imaging Modality | Half-life |

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes |

| Iodine-123 (¹²³I) | SPECT | 13.2 hours |

| Iodine-125 (¹²⁵I) | SPECT/Autoradiography | 59.4 days |

| Iodine-131 (¹³¹I) | SPECT/Therapy | 8.02 days |

Integration into Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds that can be screened for biological activity. sigmaaldrich.com this compound is an excellent scaffold for building such libraries due to its multiple points of diversification.

The acyl chloride can be reacted with a wide range of amines or alcohols to create a diverse set of amides or esters. nih.govchromatographyonline.com The iodine atom can participate in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents at the 5-position.

A potential combinatorial library synthesis strategy could involve:

Amide/Ester Formation: Reacting this compound with a library of different amines or alcohols.

Cross-Coupling: Taking the products from the first step and reacting them with a library of different boronic acids, alkynes, or other coupling partners.

This two-dimensional approach would allow for the rapid generation of a large and diverse library of compounds that could be screened against various biological targets to identify new drug leads. The use of solid-phase synthesis, where the initial molecule is attached to a resin, could further streamline the process of library creation and purification. mdpi.comcphi-online.com

Studies on Complex Molecular Architectures Featuring this compound Subunits

The unique reactivity of this compound also makes it a valuable building block for the synthesis of more complex and rigid molecular architectures, such as polycyclic and heterocyclic systems. rsc.org The fluorine and iodine substituents can influence the conformation and electronic properties of these larger molecules, potentially leading to novel materials with interesting photophysical or biological properties.

Future research in this area may involve using derivatives of this compound in:

Cascade Reactions: Designing multi-step, one-pot reactions that are triggered by the initial derivatization of the acyl chloride, leading to the rapid assembly of complex structures.

Supramolecular Chemistry: Incorporating the 2-fluoro-5-iodobenzoyl moiety into larger host molecules for molecular recognition studies or the construction of self-assembled materials.

Materials Science: Using the compound as a monomer or functionalizing agent for the development of novel polymers or organic electronic materials. The study of fluorinated benzoyl chlorides has shown that the position of the fluorine atoms can significantly influence molecular arrangements and intermolecular interactions. researchgate.net

The exploration of these complex architectures will not only expand the fundamental understanding of organic chemistry but also has the potential to lead to the discovery of new materials and molecules with valuable applications. google.comacs.orgmdpi.com

常见问题

Q. What are the standard synthetic routes for 2-fluoro-5-iodobenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or acyl chloride formation from precursor acids. For example, thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] in solvents like dichloromethane (DCM) or benzene under reflux (4–12 hours) is commonly used. Evidence from analogous compounds suggests that using N,N-dimethylformamide (DMF) as a catalyst at 50°C improves selectivity, while lower temperatures (0–20°C) minimize side reactions . Alternative routes via anthranilic acid derivatives or side-chain chlorination of fluorinated toluenes may also apply, though iodine substitution requires careful control to avoid overhalogenation . Yield optimization depends on stoichiometric ratios (e.g., 1:3 acid-to-SOCl₂), solvent polarity, and moisture exclusion.

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage should be in airtight containers under inert gas (argon/nitrogen) at room temperature, with desiccants like silica gel. Avoid exposure to light, as iodinated compounds may undergo photolytic cleavage. Handling requires anhydrous conditions (glovebox or Schlenk line) and PPE, including acid-resistant gloves and goggles, due to its corrosive nature (H314 hazard) . Pre-cooling glassware before use minimizes thermal degradation.

Q. What purification techniques are effective for isolating this compound, given its solubility properties?

- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/DCM mixtures) or vacuum distillation (for liquids) is recommended. Due to its insolubility in water, aqueous workup should be avoided unless rapid quenching is performed. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) can separate acyl chloride derivatives from unreacted acid or iodinated byproducts. Purity validation via ¹⁹F NMR or FT-IR (C=O stretch ~1770 cm⁻¹) is critical .

Advanced Questions

Q. How can researchers optimize microwave-assisted coupling reactions using this compound as a reactant?

- Methodological Answer : Microwave protocols enhance reaction rates in coupling reactions (e.g., with boronates or amines). Use sealed vessels with DMF or acetonitrile as solvents, maintaining temperatures at 80–120°C for 10–30 minutes. Catalytic BCl₃ (1–5 mol%) improves electrophilicity of the acyl chloride. Monitor progress via TLC (Rf shift) or in situ IR spectroscopy. Post-reaction, quench excess reagent with methanol and purify via flash chromatography .

Q. What analytical methods are critical for characterizing reaction intermediates and ensuring product integrity?

- Methodological Answer : X-ray crystallography (for solid intermediates) and high-resolution mass spectrometry (HRMS) confirm molecular structure. For iodine/fluorine tracking, ¹H-¹³C HMBC NMR identifies coupling patterns, while XPS quantifies halogen content. Thermal gravimetric analysis (TGA) assesses stability under heating, and differential scanning calorimetry (DSC) detects phase transitions. Comparative ATR-FTIR with reference spectra (e.g., CRC Handbook data) validates functional groups .

Q. How to resolve contradictions in reported reaction outcomes when varying solvents or catalysts?

- Methodological Answer : Contradictions often arise from solvent polarity effects on intermediate stability. For example, DCM stabilizes carbocation intermediates in Friedel-Crafts reactions, while DMF may promote side reactions via Vilsmeier-Haack pathways. Systematic Design of Experiments (DoE) with parameters like solvent dielectric constant (ε) and catalyst loading can identify optimal conditions. Kinetic studies (e.g., in situ Raman) reveal rate-limiting steps, while GC-MS detects volatile byproducts .

Q. What strategies mitigate side reactions during the synthesis of bioactive molecules from this compound?

- Methodological Answer : Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent unwanted nucleophilic attacks on the acyl chloride. Slow addition of reagents (<0.1 mL/min) under low temperature (−78°C) minimizes dimerization. For peptide coupling, use Hünig’s base (DIPEA) to scavenge HCl. Post-synthesis, HPLC-MS with reverse-phase C18 columns identifies hydrolyzed or cross-coupled impurities. Computational modeling (DFT) predicts reactive sites to guide functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。